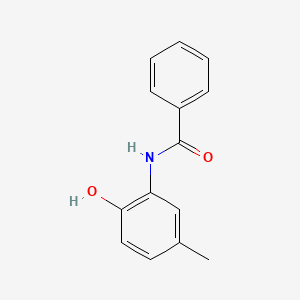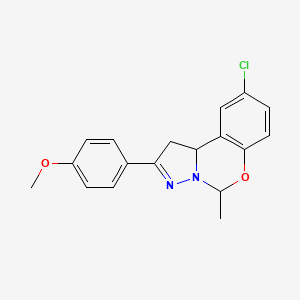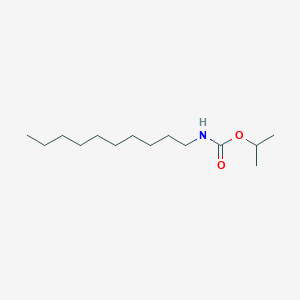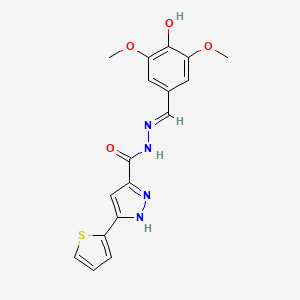![molecular formula C27H26N3NiO3- B11993641 (R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-nickel(II) is a coordination compound featuring nickel as the central metal ion. This compound is notable for its complex structure, which includes a chiral center, making it an interesting subject for stereochemical studies. The compound’s unique arrangement of ligands around the nickel ion imparts specific chemical properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-nickel(II) typically involves the following steps:
Ligand Preparation: The ligand, ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetate, is synthesized through a series of organic reactions. This may include the condensation of benzylideneamine with an appropriate proline derivative, followed by esterification.
Complex Formation: The prepared ligand is then reacted with a nickel(II) salt, such as nickel(II) acetate, in a suitable solvent like ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete complexation.
Purification: The resulting complex is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ligand sites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the nickel center or the ligand framework. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating groups. This can be achieved using various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like chloride ions, thiolates, and amines.
Major Products Formed
Oxidation: Oxidized derivatives of the ligand, potentially leading to changes in the coordination environment.
Reduction: Reduced forms of the ligand or nickel center, possibly altering the compound’s electronic properties.
Substitution: New coordination complexes with different ligands, which may exhibit distinct chemical behaviors.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Stereochemistry: Its chiral nature makes it a valuable model for studying stereochemical effects in coordination chemistry.
Biology
Enzyme Mimicry: The compound’s structure can mimic certain metalloenzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.
Metal-Based Drugs:
Medicine
Diagnostic Agents: The compound’s unique properties may be exploited in designing diagnostic agents for imaging techniques like MRI.
Therapeutics: Research into its potential as an anticancer or antimicrobial agent.
Industry
Material Science: Applications in developing advanced materials with specific electronic, magnetic, or optical properties.
Environmental Science: Use in environmental remediation processes, such as catalyzing the breakdown of pollutants.
作用機序
The compound exerts its effects through coordination chemistry principles. The nickel center interacts with various substrates, facilitating chemical transformations. The ligands play a crucial role in stabilizing the nickel ion and modulating its reactivity. Molecular targets include organic molecules, metal ions, and biological macromolecules. Pathways involved may include electron transfer, ligand exchange, and catalytic cycles.
類似化合物との比較
Similar Compounds
- ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-cobalt(II)
- ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-copper(II)
- ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-zinc(II)
Uniqueness
The nickel(II) compound is unique due to its specific electronic configuration and coordination environment, which impart distinct catalytic and chemical properties. Compared to its cobalt, copper, and zinc analogs, the nickel compound may exhibit different reactivity patterns, stability, and biological activity. These differences make it a valuable subject for comparative studies in coordination chemistry and catalysis.
特性
分子式 |
C27H26N3NiO3- |
|---|---|
分子量 |
499.2 g/mol |
IUPAC名 |
(1-benzylpyrrolidine-2-carbonyl)-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1 |
InChIキー |
DRZQCPMTUIIOMU-UHFFFAOYSA-M |
正規SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993561.png)
![(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993564.png)
![(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one](/img/structure/B11993572.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11993578.png)





![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993643.png)


![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11993667.png)
